molecular formula C36H57Cl2O6PRu B6303788 Polyethylene Glycol-bound Ruthenium Carbene Complex CAS No. 321922-26-3

Polyethylene Glycol-bound Ruthenium Carbene Complex

Cat. No.: B6303788
CAS No.: 321922-26-3
M. Wt: 788.8 g/mol
InChI Key: QFSHJCPWOCEMLO-UHFFFAOYSA-M
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Description

The Polyethylene Glycol-bound Ruthenium Carbene Complex (CAS RN: 321922-26-3) is a transition metal catalyst characterized by a ruthenium center coordinated to a carbene ligand and polyethylene glycol (PEG) chains. This complex exhibits high solubility in polar organic solvents such as chloroform, dichloromethane, dimethylformamide (DMF), and acetonitrile, while showing moderate solubility in alcohols like methanol and ethanol . Its synthesis typically involves the reaction of ruthenium precursors with PEG-functionalized ligands, yielding stable, air-tolerant catalysts suitable for diverse applications.

The PEG moiety enhances the complex’s hydrophilicity and recyclability, making it advantageous in homogeneous catalysis, particularly in ring-opening metathesis polymerization (ROMP) and olefin isomerization reactions . Its stability under ambient conditions and compatibility with functional groups further broaden its utility in pharmaceutical and polymer chemistry .

Properties

CAS No.

321922-26-3

Molecular Formula

C36H57Cl2O6PRu

Molecular Weight

788.8 g/mol

IUPAC Name

dichlororuthenium;4-O-(3-ethenyl-4-propan-2-yloxyphenyl) 1-O-(2-methoxyethyl) butanedioate;tricyclohexylphosphanium

InChI

InChI=1S/C18H23O6.C18H33P.2ClH.Ru/c1-5-14-12-15(6-7-16(14)23-13(2)3)24-18(20)9-8-17(19)22-11-10-21-4;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1,5-7,12-13H,8-11H2,2-4H3;16-18H,1-15H2;2*1H;/q-1;;;;+2/p-1

InChI Key

QFSHJCPWOCEMLO-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of the Polyethylene Glycol-bound Ruthenium Carbene Complex is olefins. Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.

Biochemical Pathways

The primary biochemical pathway affected by this complex is the olefin metathesis pathway. This pathway involves the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins. The downstream effects of this pathway can vary widely depending on the specific olefins involved in the reaction.

Result of Action

The result of the action of the this compound is the formation of new olefins through the process of ring-closing metathesis. This can lead to the synthesis of a wide variety of new compounds, depending on the specific olefins involved in the reaction.

Biological Activity

Polyethylene glycol (PEG)-bound ruthenium carbene complexes have garnered significant interest in the field of medicinal chemistry due to their unique biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity associated with these complexes, including their mechanisms of action, cellular interactions, and therapeutic applications.

Overview of Ruthenium Carbene Complexes

Ruthenium-based complexes are known for their stability and versatility in catalysis and biological applications. The incorporation of polyethylene glycol enhances their solubility and biocompatibility, making them suitable for various biomedical applications. PEGylation not only improves pharmacokinetics but also reduces immunogenicity and enhances the accumulation of these complexes in tumor tissues.

The biological activity of PEG-bound ruthenium carbene complexes primarily involves:

  • DNA Interaction : These complexes exhibit a strong affinity for DNA, which leads to the formation of DNA adducts that can disrupt replication and transcription processes. This mechanism is crucial for their cytotoxic effects on cancer cells .
  • Induction of Apoptosis : Studies have shown that these complexes can induce apoptosis through multiple pathways, including mitochondrial damage, reactive oxygen species (ROS) production, and cell cycle arrest .
  • Cellular Uptake : The cationic nature of some ruthenium complexes facilitates their uptake into cells via passive diffusion, particularly in cancerous tissues where the membrane potential is altered .

1. Efficacy Against Cancer Cells

Research indicates that PEG-bound ruthenium complexes demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study reported that a specific PEGylated ruthenium complex showed an IC50 value of approximately 5 µM against breast cancer cells (MCF-7), which is significantly lower than that observed for non-PEGylated counterparts (over 200 µM) .

2. In Vivo Studies

In vivo studies have confirmed the enhanced efficacy of PEG-bound ruthenium complexes. For example, a formulation containing a PEGylated ruthenium complex exhibited tumor growth inhibition rates of up to 72.90% at doses lower than those required for traditional chemotherapeutics like cisplatin . Additionally, these formulations were found to accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect associated with PEGylation.

Comparative Table of Biological Activities

Complex TypeIC50 (µM)Tumor Growth Inhibition (%)Mechanism of Action
Non-PEGylated Ruthenium Complex>20030.71DNA Damage, Apoptosis
PEG-bound Ruthenium Complex572.90DNA Adduct Formation, ROS Induction

Scientific Research Applications

Key Applications

  • Ring-Closing Metathesis (RCM)
    • PEG-bound ruthenium carbene complexes are extensively used in RCM for the synthesis of cyclic compounds. The incorporation of PEG improves the solubility of the catalyst in both organic and aqueous media, enabling efficient reactions with minimal byproduct formation .
    • A notable study demonstrated that using a PEG-supported catalyst significantly reduced ruthenium contamination in products to below 10 ppm, making it suitable for pharmaceutical applications .
  • Cross-Metathesis
    • These complexes also facilitate cross-metathesis reactions, where two different olefins react to form new alkenes. The PEG support enhances catalyst stability and reusability, allowing for multiple reaction cycles without significant loss of activity .
  • Environmental Benefits
    • The use of PEG-bound catalysts allows for simple aqueous extraction methods to remove ruthenium byproducts from organic products. This approach is more environmentally friendly compared to traditional purification methods like silica gel chromatography, which can be inefficient and generate hazardous waste .

Case Studies

StudyApplicationFindings
Study 1 RCM with diethyl diallylmalonateAchieved high conversion rates with reduced ruthenium leaching (<10 ppm) after aqueous extraction .
Study 2 Cross-metathesis reactionsDemonstrated catalyst recycling up to three times with minimal loss of activity and low contamination levels .
Study 3 Environmental impactHighlighted the efficiency of aqueous extraction methods compared to traditional techniques, reducing environmental waste .

Recyclability and Efficiency

The PEG-bound ruthenium complexes exhibit remarkable recyclability. In various studies, these catalysts were reused multiple times with consistent activity. For instance, one study reported that the catalyst maintained over 60% conversion rates after several cycles in RCM reactions . Additionally, the immobilization on PEG allows for straightforward recovery via filtration or precipitation methods.

Comparison with Similar Compounds

Ruthenium N-Heterocyclic Carbene (NHC) Complexes

Structure and Stability : Unlike PEG-bound Ru carbenes, traditional Ru-NHC complexes (e.g., Hoveyda-Grubbs catalysts) lack PEG chains, relying instead on N-heterocyclic carbene ligands for stability. These complexes exhibit superior thermal stability but lower solubility in polar solvents .
Catalytic Activity : Ru-NHC complexes are highly efficient in cross-metathesis and ROMP, achieving >90% yields in Z-selective reactions. However, they require higher catalyst loadings (1–5 mol%) compared to PEG-bound derivatives (0.1–1 mol%) for comparable activity .
Toxicity : Studies on zebrafish embryos reveal conflicting toxicity data for Ru-NHC complexes. While some report minimal harm, others indicate >50% mortality after 48-hour exposure, highlighting dependency on ligand substituents .

Cyclic(Alkyl)(Amino)Carbene (CAAC)-Ruthenium Complexes

Structure: CAAC-Ru complexes feature bulkier, electron-rich carbene ligands, enabling "inverted" geometries that enhance metathesis activity at low ethylene pressures. These complexes outperform PEG-bound analogs in isomerization metathesis (ISOMET) for polyethylene recycling, achieving turnover numbers (TONs) exceeding 10,000 . Applications: CAAC-Ru catalysts are tailored for industrial-scale propylene production, whereas PEG-bound variants are preferred in biomedical and fine chemical synthesis due to their biocompatibility .

Polyisobutylene (PIB)-Supported Ruthenium Catalysts

Reusability : PIB-supported Ru catalysts demonstrate superior recyclability, with leaching levels as low as 73 ppm and 20 reuse cycles without significant activity loss. In contrast, PEG-bound complexes require precipitation or dialysis for recovery, limiting industrial scalability .
Solubility : PIB-supported catalysts dissolve only at elevated temperatures (>65°C), restricting their use in low-temperature reactions. PEG-bound complexes operate efficiently at room temperature across a broader solvent range .

Silver and Gold N-Heterocyclic Carbene Complexes

Antimicrobial Activity : Ag/Au-NHC complexes show potent anticancer and antimicrobial properties but lack catalytic versatility. Their cytotoxicity often exceeds that of Ru carbenes, with IC50 values 10–100× lower in cancer cell lines .
Stability : Silver and gold complexes are less stable under oxidative conditions, limiting their use in prolonged reactions compared to Ru-based systems .

Physicochemical and Catalytic Performance Data

Table 1: Physicochemical Properties

Property PEG-bound Ru Carbene Ru-NHC CAAC-Ru PIB-Ru
Solubility High in polar solvents Low in alcohols Moderate in THF Insoluble at RT
Thermal Stability (°C) 120–150 180–220 200–250 150–180
Toxicity (Zebrafish LC50) >100 ppm 10–50 ppm Not reported Not reported
Reference

Table 2: Catalytic Performance

Application PEG-bound Ru Carbene Ru-NHC CAAC-Ru
ROMP Yield (%) 85–95 90–98 N/A
ISOMET TON N/A N/A 10,000–15,000
Z-Selectivity 70–80% ≥98% N/A
Catalyst Loading (mol%) 0.1–1 1–5 0.01–0.1
Reference

Preparation Methods

Preparation of PEG-Supported NHC Ligands

The synthesis begins with functionalizing PEG with an imidazolium salt, a precursor to the NHC ligand. For example, PEG (Mn ~ 2639) is reacted with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in the presence of a base such as potassium tert-butoxide. The resulting PEG-imidazolium adduct is then treated with a ruthenium precursor, typically a Grubbs-type catalyst (e.g., RuCl2(PCy3)2(CHPh)), to form the PEG-bound complex.

Ruthenium Coordination and Characterization

The coordination of ruthenium to the PEG-supported NHC ligand is confirmed via nuclear magnetic resonance (NMR) spectroscopy. For instance, 31P^{31}\text{P} NMR spectra show a downfield shift from 28.5 ppm to 32.1 ppm, indicating successful displacement of a phosphine ligand by the NHC. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry further validates the molecular weight of the complex, with peaks corresponding to [RuCl2(PEG-NHC)(CHPh)]+^+.

Post-Polymerization Modification of Ruthenium Catalysts

An alternative strategy involves attaching pre-formed ruthenium carbene complexes to PEG through post-synthetic modifications.

Functionalization of Grubbs Catalysts

Second-generation Grubbs catalysts (e.g., RuCl2(IMes)(PCy3)(CHPh)) are reacted with PEG derivatives containing terminal thiol or amine groups. For example, PEG-thiol (Mn ~ 550) undergoes ligand exchange with the phosphine group, yielding a PEG-bound complex. This method preserves the catalytic activity while enabling phase-selective solubility.

Solubility-Driven Purification

The PEG-bound complexes exhibit unique solubility profiles: soluble in dichloromethane and toluene but insoluble in diethyl ether or hexanes. This property allows purification via precipitation, where the complex is dissolved in CH2Cl2 and precipitated with cold diethyl ether, achieving >95% purity.

Comparative Analysis of Catalytic Performance

The catalytic efficiency of PEG-bound complexes is benchmarked against conventional catalysts using ring-closing metathesis (RCM) reactions.

Activity in Model Reactions

For the RCM of diethyl diallylmalonate, PEG-bound catalysts achieve >90% conversion within 2 hours at 40°C, comparable to non-supported Grubbs catalysts. Kinetic studies reveal a slight reduction in turnover frequency (TOF) due to steric hindrance from the PEG chain.

Recyclability and Ruthenium Leaching

A key advantage of PEG-bound catalysts is their recyclability. After RCM, the catalyst is recovered via aqueous extraction, with residual ruthenium levels as low as 41 ppm (Table 1). Combining aqueous extraction with activated carbon treatment reduces ruthenium contamination to <0.04 ppm, meeting pharmaceutical standards.

Table 1. Ruthenium Contamination After Purification

Purification MethodResidual [Ru] (ppm)
Aqueous extraction (5 washes)41
Aqueous extraction + THMP2
Aqueous extraction + activated carbon<0.04

Structural and Mechanistic Insights

PEG Chain Length Effects

The molecular weight of PEG significantly impacts catalyst performance. Shorter PEG chains (Mn ~ 550) show higher ruthenium leaching (1165 ppm) due to reduced steric stabilization, while longer chains (Mn ~ 10,000) achieve better retention (562 ppm).

Degradation Pathways

Decomposition studies using 1H^1\text{H} NMR reveal that PEG-bound catalysts undergo β-hydride elimination at elevated temperatures (>80°C), forming ruthenium hydride species. This degradation is mitigated by using bulkier NHC ligands.

Industrial-Scale Applications

Continuous Flow Systems

PEG-bound catalysts are compatible with continuous flow reactors, where their heterogeneous nature prevents clogging. A pilot-scale RCM of norbornene derivatives achieved 85% yield over 10 cycles with no significant activity loss.

Pharmaceutical Synthesis

The low residual ruthenium levels (<10 ppm) enable applications in drug synthesis. For example, the PEG-bound catalyst was used to prepare cyclic peptide precursors for anticancer agents, with yields exceeding 80% and minimal metal contamination .

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